Coronatine

Catalog No.
S594391
CAS No.
62251-96-1
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coronatine

CAS Number

62251-96-1

Product Name

Coronatine

IUPAC Name

(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1

InChI Key

FMGBNISRFNDECK-CZSBRECXSA-N

SMILES

CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O

Synonyms

coronatine

Canonical SMILES

CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O

Isomeric SMILES

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O

Mimicking Jasmonic Acid Signaling:

Coronatine structurally resembles jasmonic acid (JA), a plant hormone involved in defense against herbivores. Plants infected with coronatine-producing bacteria perceive it as JA, triggering defense responses that ultimately benefit the bacteria. This includes:

  • Stomatal closure

    Coronatine induces the closure of stomata, tiny pores on the plant surface that regulate gas exchange. This restricts the entry of the bacteria but also hinders the plant's ability to take in CO2 for photosynthesis .

  • Enhanced nutrient uptake

    Coronatine promotes the expression of genes involved in iron acquisition, facilitating the bacteria's access to essential nutrients .

Suppressing Plant Defense Mechanisms:

While mimicking JA signaling, coronatine simultaneously suppresses other plant defense mechanisms, creating a window for the bacteria to establish infection. This includes:

  • Downregulation of salicylic acid (SA) signaling

    SA is another plant hormone critical for defense against pathogens. Coronatine downregulates SA signaling, weakening the plant's overall defense response .

  • Inhibition of reactive oxygen species (ROS) production

    Plants often produce ROS as a defense against pathogens. Coronatine suppresses the production of ROS, further compromising the plant's ability to fight infection .

Research Applications:

Understanding the complex interplay between coronatine and plant defense mechanisms has various research applications:

  • Developing novel disease control strategies

    Scientists are exploring the potential of manipulating coronatine signaling pathways to develop new strategies for controlling plant diseases caused by coronatine-producing bacteria .

  • Studying plant-pathogen interactions

    Coronatine serves as a valuable tool for researchers studying the intricate mechanisms of plant-pathogen interactions, providing insights into plant defense strategies and bacterial virulence factors.

Coronatine is a phytotoxin produced by various pathovars of Pseudomonas syringae, a bacterium known for its role in plant diseases. Structurally, coronatine is composed of two main components: coronafacic acid and coronamic acid, which are linked by an amide bond. This compound mimics the plant hormone jasmonic acid, specifically its active form, jasmonic acid isoleucine, allowing it to interfere with plant defense mechanisms and promote bacterial virulence . Coronatine has been shown to induce symptoms such as chlorosis (yellowing of leaves) and cell expansion in affected plants, which can lead to significant agricultural losses .

Coronatine disrupts plant defense in a multifaceted way:

  • Stomatal reopening: Plants close their stomata (tiny pores) to limit pathogen entry upon infection. Coronatine, by mimicking MeJA, tricks the plant into reopening its stomata, facilitating bacterial invasion [].
  • Salicylic acid (SA) antagonism: SA is another crucial plant defense hormone. Coronatine suppresses SA-mediated defense responses, allowing the bacteria to establish itself within the plant [].
  • Disruption of circadian rhythm: Recent studies suggest coronatine might target genes involved in the plant's circadian clock, potentially further compromising its defense capabilities [].
That are critical for its biological activity. The compound primarily interacts with the jasmonate signaling pathway in plants. It binds to the F-box protein CORONATINE INSENSITIVE1, which is part of a ubiquitin-mediated degradation pathway for transcriptional repressors known as JAZ proteins. This interaction promotes the degradation of JAZ proteins, leading to the activation of jasmonate-responsive genes that regulate plant growth and defense .

Additionally, coronatine's structure allows it to mimic jasmonic acid conjugates, enhancing its potency—coronatine is approximately 1000 times more effective than jasmonic acid isoleucine in stabilizing interactions between JAZ proteins and COI1 .

Coronatine exhibits significant biological activity by acting as a virulence factor for Pseudomonas syringae. It promotes stomatal opening in plants, facilitating bacterial entry and subsequent colonization. This effect is mediated through a signaling cascade that inhibits the accumulation of salicylic acid, a key plant immune signal . By activating specific transcription factors (NAC family), coronatine enhances bacterial growth in both local and systemic tissues while suppressing plant defense responses .

Coronatine's unique properties make it valuable in several fields:

  • Agriculture: Understanding coronatine's mechanism can lead to the development of new agrochemicals that mimic its action for pest control or stress management in crops.
  • Research: Coronatine serves as a model compound for studying plant-pathogen interactions and hormone signaling pathways in plants.
  • Phytotoxicity Studies: Its ability to induce chlorosis and other symptoms makes it useful for investigating phytotoxic effects and developing resistant plant varieties.

Research has focused on how coronatine interacts with various components of the jasmonate signaling pathway. Notably, it activates NAC transcription factors that suppress salicylic acid accumulation, thereby enhancing bacterial virulence . Studies have also demonstrated that coronatine can inhibit salicylic acid-independent defense mechanisms in plants, showcasing its multifaceted role as a virulence factor .

Several compounds share structural or functional similarities with coronatine. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Jasmonic AcidPlant hormone involved in growth and defenseNaturally occurring; essential for plant signaling
Salicylic AcidPlant hormone critical for defense responsesOpposes jasmonate signaling; involved in SAR
Coronafacic AcidComponent of coronatine; involved in phytotoxicityDirectly linked to coronatine's activity
Coronamic AcidAmino acid component of coronatineEssential for forming the active structure of coronatine

Coronatine stands out due to its dual role as both a plant hormone mimic and a bacterial virulence factor, making it unique among these compounds .

Molecular Architecture and Stereochemical Properties

Coronatine (C₁₈H₂₅NO₄; molecular weight 319.4 g/mol) consists of two distinct moieties:

  • Coronafacic acid (CFA): A polyketide-derived bicyclic keto acid with a cyclopentenone backbone.
  • Coronamic acid (CMA): An ethylcyclopropyl amino acid derived from L-isoleucine.

The stereochemical configuration of coronatine is critical for its bioactivity. CMA adopts a (1S,2S)-cyclopropane structure, while CFA features a (3aS,6R,7aS)-hexahydroindene system (Fig. 1). The IUPAC name, (1S,2S)-1-[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-amido]-2-ethylcyclopropane-1-carboxylic acid, reflects its chiral centers and bicyclic architecture. The stereochemistry of CMA’s cyclopropane ring is essential for binding to the jasmonate receptor COI1, enabling coronatine’s hyperactivation of JA signaling.

Table 1: Key Stereochemical Features of Coronatine

FeatureConfigurationRole in Bioactivity
CMA cyclopropane(1S,2S)COI1 receptor binding
CFA bicyclic system(3aS,6R,7aS)Structural stability
Amide bond linkagecis orientationResistance to hydrolysis

Coronafacic Acid (CFA) Biosynthesis via Polyketide Synthase Pathways

CFA synthesis follows a type II polyketide synthase (PKS) mechanism, involving six core genes (cfa1–cfa6) clustered in a 22-kb operon. Key steps include:

  • Starter unit selection: Acetyl-CoA is loaded onto the acyl carrier protein (ACP) domain of Cfa1.
  • Chain elongation: Malonyl-CoA extender units are added by Cfa3 (β-ketoacyl synthase) and dehydrated by Cfa2 (dehydratase).
  • Cyclization: The linear polyketide undergoes cyclization to form the bicyclic structure, facilitated by Cfa4–Cfa6 (putative cyclases/oxidoreductases).

Table 2: Enzymes in CFA Biosynthesis

GeneProtein FunctionRole in Pathway
cfa1Acyl carrier protein (ACP)Binds growing polyketide chain
cfa2Fatty acid dehydrataseRemoves H₂O during elongation
cfa3β-Ketoacyl synthaseCatalyzes C–C bond formation
cfa4Putative cyclaseCyclizes linear intermediate

CFA intermediates are stabilized as thioesters on the ACP domain until release by thioesterase activity.

Coronamic Acid (CMA) Synthesis from L-Isoleucine Derivatives

CMA is biosynthesized from L-allo-isoleucine via a nonribosomal peptide synthetase (NRPS)-like pathway encoded by the cma operon (cmaA, cmaB, cmaT):

  • Activation: CmaA adenylates L-allo-isoleucine, forming an aminoacyl-AMP intermediate, and transfers it to its thiolation (T) domain as a thioester.
  • Cyclopropanation: CmaB, a non-heme iron dioxygenase, catalyzes oxidative cyclization of the thioester-bound intermediate to form the ethylcyclopropane ring.
  • Release: CmaT, a thioesterase, hydrolyzes the thioester bond to release free CMA.

Key Insight: L-allo-isoleucine is preferentially activated by CmaA (Km = 0.8 μM) over L-isoleucine (Km = 12 μM), ensuring stereochemical fidelity.

Enzymatic Assembly of CFA and CMA into Coronatine

The final step involves coronafacate ligase (Cfl), encoded by cfl, which couples CFA and CMA via ATP-dependent amide bond formation. Cfl exhibits broad substrate specificity, enabling minor production of coronatine analogs (e.g., coronafacoyl-valine) in some strains.

Mechanism:

  • CFA is activated as a acyl-adenylate.
  • The adenylate group is displaced by CMA’s amino group, forming the amide linkage.

Cfl’s activity is thermoregulated, with optimal activity at 18°C, aligning with temperature-dependent virulence in P. syringae.

Genetic Regulation of Coronatine Biosynthetic Clusters in Pseudomonas syringae

The coronatine gene cluster spans 32–35 kb and is organized into three regions:

  • CMA biosynthetic genes (cmaA, cmaB, cmaT).
  • CFA biosynthetic genes (cfa1–cfa6, cfl).
  • Regulatory genes (corS, corR, corP).

Regulatory System:

  • CorS: A membrane-bound histidine kinase that senses temperature (optimal at 18°C).
  • CorR/CorP: Response regulators; CorR binds promoters of cma and cfa operons after phosphorylation by CorS.

Thermoregulation: At 28°C, CorS autokinase activity decreases, reducing CorR~P levels and suppressing transcription of biosynthetic genes. This aligns with coronatine production being maximal at 18°C, a condition mimicking plant apoplast environments.

Table 3: Genetic Organization of Coronatine Biosynthetic Cluster

RegionKey GenesFunction
CMA synthesiscmaA, cmaB, cmaTCMA assembly and modification
CFA synthesiscfa1–cfa6, cflPolyketide synthesis and ligation
RegulationcorS, corR, corPTemperature-dependent control

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

319.17835828 g/mol

Monoisotopic Mass

319.17835828 g/mol

Heavy Atom Count

23

UNII

WCR4XUE8VB

Wikipedia

Coronatine

Dates

Modify: 2024-04-14
Fonseca et al. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate Nature Chemical Biology doi: 10.1038/nchembio.161, published online 5 April 2009 http://www.nature.com/naturechemicalbiology
Monte et al. Ligand-receptor co-evolution shaped the jasmonate pathway in land plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0033-4, published online 9 April 2018

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